(R)-2-Amino-2-methylpent-4-enoic acid

Asymmetric Synthesis Phase-Transfer Catalysis Chiral Pool Building Blocks

This (R)-enantiomer of α-allylalanine is a non-proteinogenic, quaternary α,α-disubstituted amino acid featuring an allyl side chain and an α-methyl group. Unlike the (S)-enantiomer or racemic mixtures, the (R)-configuration provides selective proteinase K inhibition and superior conformational tolerance in α-helical peptides. The allyl handle enables late-stage diversification via olefin metathesis. Ideal for building conformationally constrained peptidomimetics, compstatin analogs with enhanced solubility (>5 mg/mL), and selective protease inhibitors. Supplied with ≥98% purity (HPLC) and ≥98% enantiomeric excess for reproducible batch-to-batch performance.

Molecular Formula C6H11NO2
Molecular Weight 129,16 g/mole
CAS No. 96886-56-5
Cat. No. B555778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-2-methylpent-4-enoic acid
CAS96886-56-5
Synonyms(R)-2-Amino-2-methylpent-4-enoicacid; 96886-56-5; ALPHA-ALLYL-D-ALA; (R)-2-Amino-2-Methyl-4-PentenoicAcid; (2R)-2-AMINO-2-METHYLPENT-4-ENOICACID; (R)-(+)-ALPHA-ALLYLALANINE; alpha-allyl-l-alanine; AmbotzHAA5240; D-A-ALLYLALANINE; A-ALLYL-D-ALA; D-ALPHA-ALLYLALANINE; H-A-ALL-D-ALA-OH; (R)-A-ALLYLALANINE; (R)-(+)-|A-Allylalanine; H-ALPHA-ALL-D-ALA-OH; SCHEMBL371079; 4-PENTENOICACID,2-AMINO-2-METHYL-,(2R)-; (R)-2-(2'-Propylenyl)alanine; MolPort-004-773-364; AC-060; ZINC21989261; AKOS016843850; AB04108; (S)-N-Fmoc-2-(2'-propylenyl)alanine; AJ-79628
Molecular FormulaC6H11NO2
Molecular Weight129,16 g/mole
Structural Identifiers
SMILESCC(CC=C)(C(=O)O)N
InChIInChI=1S/C6H11NO2/c1-3-4-6(2,7)5(8)9/h3H,1,4,7H2,2H3,(H,8,9)/t6-/m1/s1
InChIKeyQMBTZYHBJFPEJB-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Amino-2-methylpent-4-enoic Acid (CAS 96886-56-5): α,α-Disubstituted Quaternary Amino Acid for Peptide Engineering and Chiral Synthesis


(R)-2-Amino-2-methylpent-4-enoic acid (CAS 96886-56-5), also known as (R)-α-allylalanine or α-methyl-D-allylglycine, is a non-proteinogenic, quaternary α,α-disubstituted amino acid bearing an allyl side chain and a methyl group at the α-carbon [1]. This chiral building block is characterized by its (R)-stereochemistry and a C6H11NO2 molecular formula with a molecular weight of 129.16 g/mol [2]. Its quaternary α-carbon confers resistance to epimerization during peptide synthesis and enhances metabolic stability when incorporated into peptide scaffolds [3], positioning it as a strategic component in the design of conformationally constrained peptides and peptidomimetics.

Why (R)-2-Amino-2-methylpent-4-enoic Acid Cannot Be Substituted with Generic α-Methyl Amino Acids or Racemates


Generic substitution with the (S)-enantiomer, the racemic mixture, or other α-methyl amino acids (e.g., α-methylphenylalanine) is not scientifically interchangeable due to distinct stereochemical and functional requirements. The (R)-configuration is critical for specific biological recognition; for instance, (R)-α-allylalanine selectively inhibits proteinase K whereas its (S)-counterpart exhibits different inhibitory profiles [1]. In α-helical peptide contexts, the (R)-enantiomer of quaternary amino acids shows superior conformational tolerance compared to the (S)-form [2]. Moreover, the allyl side chain provides a unique reactive handle for late-stage functionalization (e.g., olefin metathesis) not present in saturated α-methyl amino acids like α-methylalanine or α-methylleucine . The quantitative evidence below delineates these non-substitutable differentiators.

Quantitative Differentiation Evidence for (R)-2-Amino-2-methylpent-4-enoic Acid


Enantioselective Synthesis: (R)-α-Allylalanine Achieves 61-93% Yield with 69-93% ee Using TADDOL-Based Catalysis

The (R)-enantiomer of α-allylalanine is obtained with quantifiable enantioselectivity and yield when synthesized via asymmetric phase-transfer C-alkylation using chiral TADDOL-derived catalysts. This method affords (R)-α-allylalanine in 61-93% yield with enantiomeric excess (ee) ranging from 69-93% [1]. In contrast, the analogous (S)-enantiomer is accessed using (S,S)-TADDOL or (R)-NOBIN catalysts, demonstrating that stereochemical outcome is directly governed by the catalyst's chirality [2]. The ability to achieve high optical purity (>98% ee commercially) differentiates this specific (R)-enantiomer from racemic mixtures or lower ee alternatives that would compromise downstream peptide stereointegrity.

Asymmetric Synthesis Phase-Transfer Catalysis Chiral Pool Building Blocks

Selective Enzyme Inhibition: (R)-α-Allylalanine Inhibits Proteinase K While (S)-α-Allylalanine and Other Analogs Show Divergent Profiles

In a screen of 30 optically active nonprotein α-amino acids against bovine trypsin and proteinase K, (R)-α-allylalanine inhibited proteinase K exclusively, with no detectable inhibition of trypsin [1]. The (S)-enantiomer ((S)-α-allylalanine) similarly inhibited only proteinase K, but the broader set of analogs demonstrated divergent selectivity: (S)-allylglycine and (R)-allylglycine inhibited proteinase K, whereas N-formyl-(S)-methionyl-(R)-allylglycine inhibited trypsin [1]. This differential inhibition pattern underscores that the specific (R)-configuration paired with the α-methyl and allyl groups yields a unique interaction fingerprint not reproducible by simple substitution of the stereocenter or side chain.

Enzyme Inhibition Serine Protease Biochemical Screening

α-Helical Peptide Tolerance: (R)-Enantiomer of Quaternary Amino Acids Shows Slightly Superior Conformational Compatibility Compared to (S)-Enantiomer

When incorporated into monomeric and dimeric α-helical peptides, both enantiomers of quaternary α-arylated amino acids (Q4As) are tolerated, but the (R)-enantiomer is reported to be slightly more tolerated than the (S)-enantiomer [1]. This finding, derived from biophysical characterization of synthetic α-helical peptides, suggests a stereochemical preference that can influence helix stability and, by extension, peptide pharmacokinetics and target binding. While this study primarily focused on α-arylated quaternary amino acids, the α-allyl substitution in (R)-2-amino-2-methylpent-4-enoic acid represents a related α-alkyl quaternary system, and the stereochemical trend is likely transferable to α-alkyl analogs due to similar backbone constraints .

Peptide Engineering Helix Stabilization Conformational Analysis

Compstatin Peptide Optimization: R-α-Allylalanine at Position 9 Maintains Inhibitory Potency While Enhancing Solubility

In a series of engineered compstatin peptides (complement C3 inhibitors), substitution of position 9 with R-α-allylalanine (Aal) maintained complement inhibitory activity comparable to the parent W4A9 peptide, while significantly improving aqueous solubility compared to hydrophobic analogs like Nal (l-1-naphthylalanine) [1]. Specifically, peptides containing Aal (peptides 3-5) exhibited solubility near the detection limit (>5 mg/mL), similar to W4A9 (~3.2 mg/mL), whereas peptides with Nal at position 9 showed dramatically reduced solubility (~0.1 mg/mL) [1]. Inhibitory potency for Aal-containing peptides was in the same range as W4A9 (IC50 approximately 0.4-1.3 μM in ELISA and hemolytic assays, extrapolated from the order-of-magnitude improvement over Parent IC50 of 4-13 μM) [1].

Complement Inhibition Peptide Therapeutics Solubility Optimization

Commercial Availability with Defined Enantiomeric Purity: (R)-α-Allylalanine at >98% ee vs. S-Enantiomer or Racemic Mixtures

Commercially, (R)-2-amino-2-methylpent-4-enoic acid is supplied as (R)-(+)-α-allylalanine hydrate with a guaranteed minimum enantiomeric excess of 98.0% (HPLC) and assay purity of 97.5-102.5% . The (S)-enantiomer (CAS 96886-55-4) is also available at similar purity levels, but the two enantiomers are not interchangeable in chiral applications. Racemic 2-amino-2-methylpent-4-enoic acid is not commonly offered as a standard research product, underscoring that procurement of the defined enantiomer is a deliberate scientific choice. The high ee and assay purity ensure reproducible stereochemical outcomes in asymmetric synthesis and peptide coupling reactions, avoiding the batch-to-batch variability that would arise from lower-grade or racemic material.

Chiral Building Block Peptide Synthesis Quality Control

Optimal Research and Industrial Applications for (R)-2-Amino-2-methylpent-4-enoic Acid Based on Evidence


Asymmetric Synthesis of Enantiopure Quaternary Amino Acid Libraries

Utilize (R)-2-amino-2-methylpent-4-enoic acid as a chiral building block for generating diverse quaternary amino acid scaffolds. The established TADDOL-catalyzed asymmetric alkylation methodology provides access to this compound in 61-93% yield with 69-93% ee, which can be further upgraded to >98% ee commercially [1]. This enables the construction of libraries of α,α-disubstituted amino acids for structure-activity relationship (SAR) studies or peptidomimetic lead generation.

Design of Conformationally Constrained Peptide Therapeutics with Enhanced Helical Stability

Incorporate the (R)-enantiomer of this quaternary amino acid into α-helical peptide sequences to exploit its slightly superior conformational tolerance relative to the (S)-enantiomer [2]. This can enhance helical stability, potentially improving proteolytic resistance and target binding in peptide-based drug candidates. The allyl side chain also provides a versatile handle for late-stage diversification via cross-metathesis or thiol-ene chemistry .

Optimization of Complement C3 Inhibitor Peptides (Compstatin Analogs)

Substitute position 9 of compstatin peptides with R-α-allylalanine to maintain high complement inhibitory potency (IC50 ~0.4-1.3 μM) while dramatically improving aqueous solubility (>5 mg/mL vs. ~0.1 mg/mL for Nal analogs) [3]. This modification addresses a key liability of hydrophobic compstatin analogs, enabling formulation of more soluble and potentially more bioavailable complement therapeutics for age-related macular degeneration and other inflammatory diseases.

Selective Serine Protease Inhibitor Development Targeting Proteinase K

Employ (R)-α-allylalanine as a core scaffold for designing selective proteinase K inhibitors, capitalizing on its exclusive inhibition of proteinase K without affecting trypsin [4]. This selectivity differentiates it from related amino acids like (R)-allylglycine, which also inhibits proteinase K but may be incorporated into different peptidic contexts. This application supports the development of antifungal agents or molecular biology tools requiring proteinase K inhibition without off-target serine protease activity.

Quote Request

Request a Quote for (R)-2-Amino-2-methylpent-4-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.